molecular formula C22H27N5O3 B11235688 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline

Cat. No.: B11235688
M. Wt: 409.5 g/mol
InChI Key: BATALZHDAXFCEF-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and methoxy-substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and anhydrous aluminum chloride as a catalyst.

    Coupling with 2-Methoxyaniline: The final step involves coupling the tetrazole-cyclohexyl intermediate with 2-methoxyaniline using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methylaniline
  • **N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-ethoxyaniline

Uniqueness

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy substitution pattern and tetrazole ring make it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-2-methoxyaniline

InChI

InChI=1S/C22H27N5O3/c1-28-18-10-6-5-9-17(18)23-22(13-7-4-8-14-22)21-24-25-26-27(21)16-11-12-19(29-2)20(15-16)30-3/h5-6,9-12,15,23H,4,7-8,13-14H2,1-3H3

InChI Key

BATALZHDAXFCEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4OC)OC

Origin of Product

United States

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